2-Fluoro-2-(quinolin-8-yl)acetic acid
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Overview
Description
2-Fluoro-2-(quinolin-8-yl)acetic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(quinolin-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(quinolin-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin. These compounds also contain a fluorine atom in the quinoline ring and exhibit broad-spectrum antibacterial activity.
Quinoline N-oxides:
Tetrahydroquinolines: Reduced derivatives of quinoline with various biological activities.
Uniqueness
2-Fluoro-2-(quinolin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C11H8FNO2 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-quinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9(11(14)15)8-5-1-3-7-4-2-6-13-10(7)8/h1-6,9H,(H,14,15) |
InChI Key |
STEVGWWQMRYBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)F)N=CC=C2 |
Origin of Product |
United States |
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